molecular formula C7H9NS B085588 4-(Methylthio)aniline CAS No. 104-96-1

4-(Methylthio)aniline

Cat. No.: B085588
CAS No.: 104-96-1
M. Wt: 139.22 g/mol
InChI Key: YKFROQCFVXOUPW-UHFFFAOYSA-N
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Description

4-(Methylthio)aniline, also known as 4-(Methylmercapto)aniline or 4-Aminothioanisole, is an organic compound with the molecular formula CH₃SC₆H₄NH₂. It is a derivative of aniline where a methylthio group is attached to the para position of the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

4-(Methylthio)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Safety and Hazards

“4-(Methylthio)aniline” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-(Methylthio)aniline are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific conditions and the presence of other compounds .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with various transporters or binding proteins, and can also affect its localization or accumulation.

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methylthio)aniline can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of 4-chloronitrobenzene with sodium methylthiolate, followed by reduction of the nitro group to an amine. The reaction conditions typically include:

  • Nucleophilic Aromatic Substitution

      Reactants: 4-chloronitrobenzene, sodium methylthiolate

      Solvent: Dimethylformamide (DMF)

      Temperature: 80-100°C

      Duration: Several hours

  • Reduction

      Reactants: 4-nitro-4-(methylthio)benzene, hydrogen gas

      Catalyst: Palladium on carbon (Pd/C)

      Solvent: Ethanol

      Temperature: Room temperature

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)aniline undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Hydrogen peroxide, acetic acid

      Conditions: Room temperature

      Products: 4-(Methylsulfinyl)aniline

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH₄)

      Conditions: Anhydrous ether

      Products: 4-(Methylthio)cyclohexylamine

  • Substitution

      Reagents: Bromine, iron(III) bromide

      Products: 4-(Methylthio)-2-bromoaniline

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid

    Reduction: Lithium aluminum hydride, anhydrous ether

    Substitution: Bromine, iron(III) bromide

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfinyl)aniline
  • 4-(Methylthio)-2-bromoaniline
  • 4-(Methylthio)cyclohexylamine

Uniqueness

4-(Methylthio)aniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its methylthio group enhances its reactivity and makes it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

4-methylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFROQCFVXOUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059309
Record name Benzenamine, 4-(methylthio)-
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Molecular Weight

139.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

104-96-1
Record name 4-(Methylthio)aniline
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Record name Thioanisidine
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Record name 4-(Methylthio)aniline
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Record name Benzenamine, 4-(methylthio)-
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Record name Benzenamine, 4-(methylthio)-
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Record name 4-(methylthio)aniline
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Synthesis routes and methods

Procedure details

A suspension of 1-(methylsulfanyl)-4-nitrobenzene (10.5 g, 0.062 mol) and Raney nickel (5 g) in methanol (250 ml) was hydrogenated in a round flask equipped with a balloon filled with hydrogen at room temperature for 16 hours. The resulting mixture was filtered and concentrated in vacuo to afford 8.0 g of 4-(methylsulfanyl)aniline as colorless oil.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-(Methylthio)aniline contribute to the formation of specific metal complexes, and what are the potential applications of these complexes?

A1: this compound can act as a building block for synthesizing intricate metal complexes. In one study [], researchers used a derivative of this compound, specifically a thioether-Schiff base ligand (L·SMe-) derived from this compound and 2-hydroxy-3-methoxybenzaldehyde, to create a series of binuclear Copper(II)-Lanthanide(III) complexes. These complexes, with the general formula [CuLn(L·SMe)2(OOCMe)2(NO3)]· xMeOH (where Ln represents various lanthanides), exhibited ferromagnetic CuII-LnIII exchange interactions. Further investigation into their electron transport properties revealed that the conductivity of these complexes in self-assembled monolayers was lower than typical alkanethiolates. Theoretical calculations suggested that electron transport primarily occurred through the copper centers, rendering the lanthanide ion inconsequential in this regard. This finding was corroborated by experimental current-voltage data. These complexes, particularly those incorporating copper and gadolinium or yttrium, displayed potential as spin filters due to their β-polarized transmission characteristics.

Q2: Can this compound be used to create stimuli-responsive materials?

A2: Yes, this compound can be utilized in the development of materials that exhibit sensitivity to both temperature and oxidation. Research [] has shown that combining this compound with poly(acrylic acid) (PAA) through ionic self-assembly yields nanoparticles with an average diameter of 30-40 nm. These nanoparticles demonstrate an upper critical solution temperature (UCST) that can be modulated by adjusting the this compound content. Interestingly, oxidation of this compound within these nanoparticles, triggered by hydrogen peroxide, leads to an increase in the UCST. This sensitivity to oxidation stems from the amphiphilic nature of the this compound/PAA ion pair, which influences their interfacial activity. Oxidation of this compound diminishes this interfacial activity. These findings suggest the potential of using this compound-containing materials for applications requiring controlled release, especially in environments with varying oxidative states.

Q3: How does the structure of this compound relate to its observed reactivity in chemical reactions?

A3: The structure of this compound plays a crucial role in its reactivity, particularly in its ability to engage in specific chemical reactions. This is evident in a study [] focusing on the cytochrome P450 enzyme. Researchers found that the deuterium kinetic isotope effect (KIE) during the N-dealkylation of substrates like N,N-dimethylaniline, a reaction facilitated by cytochrome P450, was significantly influenced by the presence of this compound derivatives. These findings highlight the importance of structural considerations when employing this compound in chemical reactions, particularly those involving enzyme catalysis.

Q4: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A4: Various analytical techniques are utilized to study this compound and its derivatives. For instance, Fourier-transform infrared (FT-IR) spectroscopy plays a crucial role in deciphering the interactions between this compound and other molecules, such as poly(acrylic acid), in self-assembled systems []. This technique helps elucidate the nature of these interactions, including ionic bonding and changes occurring upon oxidation of this compound. Furthermore, transmission electron microscopy (TEM) is employed to visualize the size and morphology of nanoparticles formed using this compound []. This technique provides valuable insights into the structural characteristics of these materials.

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